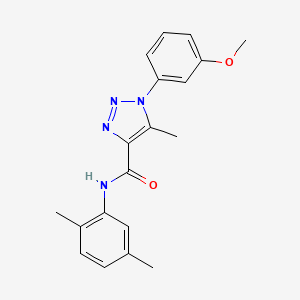
3-(1H-benzimidazol-2-ylthio)-6-chloro-4-phenyl-2(1H)-quinolinone
Descripción general
Descripción
The compound belongs to a class of heterocyclic compounds that have drawn interest for their complex structures and potential in various applications. These compounds, including quinolinones and benzimidazoles, are noted for their diverse biological activities and chemical properties, leading to research into their synthesis, structure, and applications in fields like medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinolinone derivatives, including those related to the specified compound, often involves multi-step reactions starting from quinolin-4(1H)-ones. For example, a study by Staskun et al. (1993) describes a method to produce novel quinolinone derivatives through reactions with sodium dichloroisocyanurate in methanolic aqueous alkali, highlighting the versatility of synthetic approaches for this class of compounds (Staskun & Es, 1993).
Molecular Structure Analysis
Crystal structure and molecular analysis of benzimidazole and quinolinone derivatives reveal detailed insights into their molecular frameworks. For instance, Guillon et al. (2018) performed single-crystal X-ray diffraction to characterize the crystal structure of a related compound, indicating the importance of structural analysis in understanding the chemical behavior and potential applications of these molecules (Guillon et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)-6-chloro-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3OS/c23-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)20(21(27)24-16)28-22-25-17-8-4-5-9-18(17)26-22/h1-12H,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAUGJLQCACEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-ylsulfanyl)-6-chloro-4-phenylquinolin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-morpholinyl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B4738108.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)urea](/img/structure/B4738114.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl diphenylacetate](/img/structure/B4738121.png)
![2-{[3-(2-pyrimidinyloxy)benzyl]amino}-1-butanol hydrochloride](/img/structure/B4738128.png)
![4-methyl-N-[3-(1-piperidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4738141.png)
![5-(4-chlorobenzylidene)-2-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4738154.png)
![9-[4-(dimethylamino)phenyl]-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4738159.png)
![N-{2-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4738161.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-nitrophenoxy)propanamide](/img/structure/B4738170.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4738177.png)
![N-(diphenylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4738194.png)

![{4-[5-(ethoxycarbonyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B4738211.png)